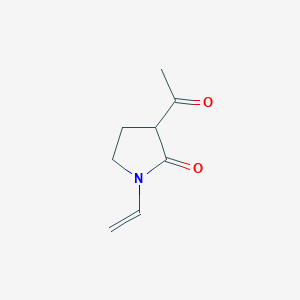

3-Acetyl-1-ethenylpyrrolidin-2-one

Description

BenchChem offers high-quality 3-Acetyl-1-ethenylpyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Acetyl-1-ethenylpyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-1-ethenylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-9-5-4-7(6(2)10)8(9)11/h3,7H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPVGCKCIBTAKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(C1=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727418-59-9 | |

| Record name | 3-acetyl-1-ethenylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Solubility Profiling of 3-Acetyl-1-ethenylpyrrolidin-2-one: Mechanisms, Predictions, and Characterization Protocols

Topic: Solubility Profiling & Characterization of 3-Acetyl-1-ethenylpyrrolidin-2-one Content Type: Technical Whitepaper Audience: Polymer Scientists, Formulation Chemists, and Drug Delivery Researchers[1]

Executive Summary

3-Acetyl-1-ethenylpyrrolidin-2-one (3-Ac-NVP) represents a functionalized derivative of the widely utilized monomer N-vinylpyrrolidone (NVP).[1] While NVP is renowned for its amphiphilic nature and broad solvent compatibility, the introduction of an acetyl group at the C3 position fundamentally alters the molecule's thermodynamic landscape.[1] This guide provides a technical analysis of the solubility behavior of 3-Ac-NVP, contrasting its theoretical performance in polar versus non-polar media against the parent NVP scaffold.[1] It further establishes a rigorous, self-validating experimental protocol for empirically determining solubility limits while mitigating the risks of spontaneous polymerization.[1]

Molecular Architecture and Theoretical Solubility Drivers

To understand the solubility profile of 3-Ac-NVP, one must deconstruct its electronic environment relative to NVP.[1] The solubility is governed by the interplay of the lactam ring, the vinyl group, and the C3-acetyl modification.[1]

Structural Comparison and Polarity Shift

The parent molecule, NVP, possesses a strong dipole moment due to the lactam amide bond.[1] However, it retains sufficient non-polar character (via the vinyl group and methylene ring segments) to be soluble in some organic solvents.[1]

The Acetyl Impact:

The addition of an acetyl group (

-

Increased Dipole Moment (

): The acetyl carbonyl adds a secondary strong dipole vector, significantly increasing the molecule's overall polarity.[1] -

H-Bonding Capability (

): The molecule remains a Hydrogen Bond Acceptor (HBA) but now offers two carbonyl sites for acceptance.[1] It lacks Hydrogen Bond Donor (HBD) sites unless enolization occurs at the C3 position (which is acidic).[1] -

Acidity and Chelation: The proton at C3 is acidic (

), allowing for potential ionization in basic media, which drastically alters aqueous solubility.[1]

Hansen Solubility Parameters (HSP) Prediction

Using Group Contribution Methods (Van Krevelen/Hoftyzer), we can estimate the shift in solubility parameters:

| Parameter | Component | NVP (Parent) [1] | 3-Ac-NVP (Predicted) | Impact on Solubility |

| Dispersion | ~17.4 MPa | ~17.6 MPa | Minimal change; slight increase in density.[1] | |

| Polar | ~11.0 MPa | ~14.5 MPa | Major Increase: Reduces affinity for hydrocarbons.[1] | |

| H-Bonding | ~6.5 MPa | ~8.2 MPa | Increase: Enhanced solubility in alcohols/water.[1] | |

| Total | ~21.6 MPa | ~24.2 MPa | Shifts compatibility toward higher polarity solvents.[1] |

Solubility Profile: Polar vs. Non-Polar Solvents

Polar Solvents (High Interaction)

Prediction: High Solubility / Miscible[1]

-

Water: 3-Ac-NVP is expected to be fully miscible or highly soluble.[1][2] The dual carbonyls facilitate extensive hydrogen bonding networks with water molecules.[1]

-

Alcohols (Methanol, Ethanol): Excellent solubility due to strong dipole-dipole interactions and the solvent's ability to donate protons to the carbonyl oxygens.[1]

-

Aprotic Polar (DMSO, DMF): High solubility.[1] The matching high polarity (

) ensures thermodynamic compatibility.[1]

Mechanistic Insight: In aqueous environments, the C3-acetyl group may promote tautomerization.[1] Researchers must be aware that in basic aqueous buffers (pH > 9), the compound may deprotonate to form an enolate anion, effectively becoming an ionic salt with infinite water solubility but increased reactivity.[1]

Non-Polar Solvents (Low Interaction)

Prediction: Low Solubility / Insoluble[1]

-

Aliphatic Hydrocarbons (Hexane, Heptane): NVP is already only partially miscible in hexanes.[1] The addition of the acetyl group increases the polarity gap (

), rendering 3-Ac-NVP likely insoluble in these solvents.[1] -

Aromatic Hydrocarbons (Toluene): Likely limited solubility.[1] While dispersion forces match, the polarity difference is significant.[1]

-

Ethers (Diethyl Ether): Reduced solubility compared to NVP.[1]

Solvent Selection Decision Matrix

The following diagram outlines the logical flow for selecting a solvent system for 3-Ac-NVP processing.

Figure 1: Decision matrix for predicting 3-Ac-NVP solubility based on solvent class.

Experimental Protocol: Determination of Saturation Solubility

Because 3-Ac-NVP is a reactive monomer (susceptible to radical polymerization), standard solubility tests must be modified to prevent polymerization during the equilibration phase.[1] The following protocol adapts OECD Guideline 105 (Shake Flask Method) [2] with specific controls for monomer stability.

Pre-Requisites

-

Stabilization: The solvent must contain a radical inhibitor (e.g., 10-50 ppm MEHQ) to prevent polymerization induced by heat or light during the test.[1]

-

Analytical Method: HPLC-UV (Reverse Phase) is preferred over gravimetric analysis to distinguish between the monomer and any potential oligomers.[1]

Step-by-Step Workflow

Step 1: Preliminary Estimation Add increasing volumes of solvent to 0.1g of 3-Ac-NVP.[1] If 0.1g dissolves in <1mL, solubility is >100 g/L (High).[1] If it remains undissolved in 100mL, solubility is <1 g/L (Low).[1]

Step 2: Saturation Equilibrium (The OECD 105 Adaptation)

-

Preparation: Prepare four vessels. Add an excess of 3-Ac-NVP (approx.[1] 5x the estimated solubility) to the solvent.[1]

-

Inhibition: Spike the mixture with 50 ppm MEHQ (Hydroquinone monomethyl ether).

-

Agitation: Seal vessels and agitate at 30°C (above test temp) for 24 hours to ensure saturation.

-

Equilibration: Transfer vessels to a 20°C bath and stir for another 24 hours. This approaches equilibrium from supersaturation.[1]

-

Separation: Centrifuge the samples at 20°C. Do not filter through standard membranes without verifying the membrane doesn't adsorb the monomer.

-

Analysis: Dilute the supernatant and analyze via HPLC.

Analytical Validation (HPLC Conditions)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

-

Mobile Phase: Water/Acetonitrile (Gradient 90:10 to 10:90).[1]

-

Detection: UV at 235 nm (targeting the vinyl-lactam conjugation).[1]

-

Quantification: External standard calibration curve (

).

Figure 2: Workflow for the modified Shake Flask solubility determination method.

Applications and Implications

Understanding the differential solubility of 3-Ac-NVP is critical for:

-

Solution Polymerization:

-

Purification:

-

Since 3-Ac-NVP is predicted to be insoluble in hexane, hexane washing can be an effective method to remove non-polar impurities from the crude monomer, or to precipitate the monomer from a concentrated solution in a semi-polar solvent.[1]

-

-

Drug Delivery Formulations:

-

The acetyl group enhances the ability of the resulting polymer (Poly-3-Ac-NVP) to complex with drugs via H-bonding.[1] The solubility data ensures the monomer can be processed in pharmaceutically acceptable solvents (Class 3 solvents like Ethanol/DMSO) rather than toxic Class 1/2 solvents.

-

References

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] (Data derived from N-Vinylpyrrolidone baseline, pp. 195-197).[1]

-

OECD. (1995).[1] Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Link[1]

-

ChemicalBook.[1][2][3] (n.d.). N-Vinyl-2-pyrrolidone Properties and Safety. Retrieved from [1]

-

EPA. (1996).[1] Product Properties Test Guidelines OPPTS 830.7840 Water Solubility. United States Environmental Protection Agency.[1][4] Link

Sources

A Methodological Guide to the Physicochemical Characterization of Novel Pyrrolidinone Derivatives: Determination of Melting and Boiling Points for 3-Acetyl-1-ethenylpyrrolidin-2-one

Executive Summary

The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry and materials science, yet many of its derivatives remain uncharacterized. This guide addresses the critical need for robust, reproducible methods to determine fundamental physicochemical properties of novel compounds. Using the uncharacterized molecule, 3-Acetyl-1-ethenylpyrrolidin-2-one, as a case study, we present a comprehensive framework for the precise determination of its melting and boiling points. This document moves beyond simple procedural lists, delving into the causality behind methodological choices and emphasizing self-validating protocols essential for drug development and regulatory compliance. We detail advanced techniques, including Differential Scanning Calorimetry (DSC) for melting point analysis and Thermogravimetric Analysis (TGA) for boiling point determination, providing step-by-step protocols and the rationale for their selection over classical methods. This whitepaper is intended to serve as an authoritative guide for researchers and scientists engaged in the characterization of new chemical entities.

Introduction: The Imperative for Accurate Phase Transition Analysis

N-vinylpyrrolidone (NVP) and its derivatives are foundational monomers and chemical intermediates.[1][2] Their polymers, such as polyvinylpyrrolidone (PVP), are widely used in pharmaceuticals, cosmetics, and various industrial applications due to their unique properties like biocompatibility and film-forming ability.[3][4] The introduction of functional groups, such as an acetyl moiety at the 3-position of the N-vinylpyrrolidone ring, creates a new chemical entity—3-Acetyl-1-ethenylpyrrolidin-2-one—with potentially novel characteristics. However, like many new compounds, its fundamental physicochemical properties are not documented in public literature.

The melting point and boiling point are not mere physical constants; they are critical indicators of a substance's identity, purity, and intermolecular forces.[5] For drug development professionals, a sharp, well-defined melting range is a primary indicator of high purity, while a depressed and broad range suggests the presence of impurities.[6][7] Similarly, the boiling point dictates purification strategies (distillation), handling, and storage conditions, and provides insight into a molecule's volatility.[5][8] Therefore, the accurate determination of these phase transition temperatures is a non-negotiable first step in the comprehensive characterization of any new molecule.

This guide provides a detailed roadmap for determining these properties for 3-Acetyl-1-ethenylpyrrolidin-2-one, establishing a benchmark protocol applicable to other novel substances.

Guiding Principles: Selecting the Optimal Analytical Technique

The choice of analytical methodology is dictated by the required precision, sample availability, and the need for orthogonal validation. While classical methods are instructive, modern thermal analysis techniques offer superior accuracy, objectivity, and a wealth of supplementary information.

For Melting Point: The Superiority of Differential Scanning Calorimetry (DSC)

The traditional capillary tube method, while simple, relies on subjective visual detection and is susceptible to operator-to-operator variability.[9] For the rigorous demands of pharmaceutical and materials research, Differential Scanning Calorimetry (DSC) is the authoritative technique. DSC measures the heat flow into a sample relative to a reference as a function of temperature, providing a highly precise and quantitative measure of the melting transition.[10][11]

Causality for Choosing DSC:

-

Objectivity and Precision: DSC provides an instrument-derived, quantitative thermogram, eliminating the subjectivity of visual observation.[12] It can accurately determine the onset of melting and the peak of the endothermic event.[13]

-

Purity Assessment: The shape of the DSC melting peak provides information on purity. Pure crystalline compounds exhibit a sharp, symmetrical peak, whereas impurities lead to a broadened peak at a lower temperature.[11][13]

-

Comprehensive Thermal Profile: Beyond melting, DSC can identify other thermal events such as glass transitions, crystallization, and decomposition, offering a complete thermal fingerprint of the compound.[14]

For Boiling Point: Thermogravimetric Analysis (TGA) as a Modern Solution

Classical boiling point determination often requires significant sample volume and can be difficult for high-boiling-point substances.[8] A more elegant and data-rich approach is Thermogravimetric Analysis (TGA) . TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[15] By using a specialized setup, the temperature at which rapid mass loss due to vaporization occurs corresponds to the boiling point.[16][17]

Causality for Choosing TGA:

-

Small Sample Requirement: TGA typically requires only a few milligrams of material, a critical advantage when working with newly synthesized, precious compounds.[17]

-

High-Temperature Capability: TGA instruments can operate at very high temperatures (often up to 1000 °C), making them suitable for compounds with high boiling points.[15]

-

Thermal Stability Data: The TGA curve simultaneously provides information on the compound's thermal stability and decomposition temperature, crucial data for determining a safe processing window.[17]

Experimental Protocol: Melting Point Determination via DSC

This protocol outlines the determination of the melting point of 3-Acetyl-1-ethenylpyrrolidin-2-one using a heat-flux DSC instrument.

Instrument and Material Preparation

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tₘ = 156.6 °C). This ensures the accuracy of the temperature axis.

-

Sample Preparation: Accurately weigh 2-4 mg of 3-Acetyl-1-ethenylpyrrolidin-2-one into a clean aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of material through sublimation or early-onset vaporization.

-

Reference Pan: Prepare an identical, empty, hermetically sealed aluminum pan to serve as the reference.

DSC Workflow

-

Loading: Place the sample and reference pans into the DSC cell.

-

Atmosphere: Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to provide a stable, non-reactive environment.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled linear rate, typically 10 °C/min, to a temperature well above the melting transition (e.g., 200 °C). A slower rate (e.g., 2 °C/min) can be used for higher resolution of the melting peak.[13]

-

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

Data Analysis and Interpretation

-

The Melting Endotherm: The melting process will appear as an endothermic peak on the DSC thermogram (a downward or upward peak depending on instrument convention).[14]

-

Onset Temperature (Tₒ): This is the temperature at which the melting process begins, calculated from the intersection of the pre-transition baseline and the tangent of the peak's leading edge. It is often reported as the melting point.

-

Peak Temperature (Tₚ): This is the temperature at which the heat flow is at its maximum.

-

Enthalpy of Fusion (ΔHfus): The area under the melting peak is integrated to calculate the heat of fusion, a measure of the energy required to melt the sample.[14]

Data Summary and Expected Results

While experimental data for 3-Acetyl-1-ethenylpyrrolidin-2-one is not available, we can anticipate the format of the results. The addition of the acetyl group to the N-vinylpyrrolidin-2-one structure (M.P. 13.5 °C) [18]will increase molecular weight and polarity, leading to significantly higher melting and boiling points. The results from the described methodologies should be summarized clearly.

Table 1: Summary of Physicochemical Property Determination

| Property | Method | Parameter Measured | Expected Result | Indication |

|---|---|---|---|---|

| Melting Point | Differential Scanning Calorimetry (DSC) | Onset of Endotherm (Tₒ) | A sharp, defined temperature | High Purity |

| Peak of Endotherm (Tₚ) | Temperature of max. heat absorption | Characteristic property | ||

| Enthalpy of Fusion (ΔHfus) | Quantitative value (J/g) | Crystalline structure energy | ||

| Boiling Point | Thermogravimetric Analysis (TGA) | Peak of 1st Derivative (DTG) | A sharp, defined temperature | Volatility and identity |

| Onset of Mass Loss | Corroborates boiling event | Thermal transition point |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Onset of Decomposition | Temperature > Boiling Point | Safe handling temperature |

Conclusion

The robust characterization of a new chemical entity such as 3-Acetyl-1-ethenylpyrrolidin-2-one is paramount for its successful development and application. This guide has established an authoritative framework for the determination of its melting and boiling points, prioritizing modern, precise, and data-rich thermal analysis techniques. By employing Differential Scanning Calorimetry and Thermogravimetric Analysis, researchers can obtain objective, reproducible data that not only defines the compound's phase transition temperatures but also provides critical insights into its purity and thermal stability. The detailed protocols and the causal reasoning behind their selection are designed to empower scientists to confidently and accurately characterize novel molecules, ensuring a foundation of scientific integrity for future research and development.

References

-

Title: Rapid thermogravimetric measurements of boiling points and vapor pressure of saturated medium- and long-chain triglycerides Source: PubMed Central URL: [Link]

-

Title: Ebulliometer Definition and Meaning Source: Tastings.com URL: [Link]

-

Title: Differential scanning calorimetry Source: CureFFI.org URL: [Link]

-

Title: Differential Scanning Calorimeter (DSC/DTA) Source: NETZSCH Analyzing & Testing URL: [Link]

-

Title: Ebullioscope - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Thermogravimetric Analysis Source: Washington University in St. Louis URL: [Link]

-

Title: E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals Source: ASTM International URL: [Link]

-

Title: ALCOHOL BY EBULLIOMETER Source: Enartis URL: [Link]

-

Title: Determining the Melting Point of Fats and Oils Source: ASTM International URL: [Link]

-

Title: Thermogravimetric analysis for boiling points and vapour pressure Source: Akadémiai Kiadó URL: [Link]

-

Title: Melting Points and the Melting Range of Organic Chemicals ASTM E324 Source: Infinita Lab URL: [Link]

-

Title: Thermogravimetric Analysis (TGA) Source: Prime Process Safety Center URL: [Link]

-

Title: Differential scanning calorimetry - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Ebulliometer (traditional version) Source: Vigo Ltd URL: [Link]

-

Title: Melting point determination Source: University of Calgary URL: [Link]

-

Title: Estimation of Alcohol Content of Wine by Ebulliometry Source: Charles Sturt University URL: [Link]

-

Title: Differential Scanning Calorimetry Source: Polymer Science Learning Center URL: [Link]

-

Title: Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC Source: SciELO URL: [Link]

-

Title: N-Vinylpyrrolidone - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Polymers of N-vinylpyrrolidone: Synthesis, characterization and uses Source: SciSpace URL: [Link]

-

Title: Determination of Boiling Point of Organic Compounds Source: GeeksforGeeks URL: [Link]

-

Title: Determination of melting and boiling points Source: University of Technology, Iraq URL: [Link]

-

Title: Determination of Melting points and Boiling points Source: Learning Space - University of Technology, Iraq URL: [Link]

-

Title: Melting point - Waxpedia Source: Waxpedia URL: [Link]

-

Title: Thermogravimetric analysis - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Determination of Melting Point Source: Cuesta College URL: [Link]

-

Title: Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates Source: PubMed Central URL: [Link]

-

Title: 3-Pyrrolin-2-one synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: 3-methylene-2-pyrrolidinone Source: ChemSynthesis URL: [Link]

-

Title: 1-vinyl-2-pyrrolidinone, 88-12-0 Source: The Good Scents Company URL: [Link]

Sources

- 1. N-Vinylpyrrolidone - Wikipedia [en.wikipedia.org]

- 2. zxchem.com [zxchem.com]

- 3. scispace.com [scispace.com]

- 4. Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alnoor.edu.iq [alnoor.edu.iq]

- 6. store.astm.org [store.astm.org]

- 7. infinitalab.com [infinitalab.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. pennwest.edu [pennwest.edu]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. Differential scanning calorimetry [cureffi.org]

- 13. scielo.br [scielo.br]

- 14. pslc.ws [pslc.ws]

- 15. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 16. Rapid thermogravimetric measurements of boiling points and vapor pressure of saturated medium- and long-chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thermogravimetric Analysis (TGA) - Prime Process Safety Center [primeprocesssafety.com]

- 18. 1-vinyl-2-pyrrolidinone, 88-12-0 [thegoodscentscompany.com]

Methodological & Application

Application Note & Protocol: Step-by-Step Synthesis of 3-Acetyl-1-ethenylpyrrolidin-2-one from N-vinylpyrrolidone

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 3-Acetyl-1-ethenylpyrrolidin-2-one from N-vinylpyrrolidone (NVP).[1][2] The protocol is designed for researchers, scientists, and professionals in drug development, offering detailed methodologies and insights into the underlying chemical principles. The synthesis is achieved through a Friedel-Crafts acylation reaction, a robust and well-established method for C-C bond formation.[3][4][5][6] This guide emphasizes scientific integrity, providing explanations for experimental choices and ensuring the protocol is self-validating. All quantitative data is summarized in tables, and key processes are visualized using diagrams to enhance understanding and reproducibility.

PART 1: CORE DIRECTIVE

This guide is structured to provide a logical and intuitive flow of information, beginning with the strategic approach to the synthesis, followed by a detailed experimental protocol, and concluding with characterization and safety considerations. This structure is designed to empower the user with a thorough understanding of not just the "how," but also the "why" behind each step.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Expertise & Experience: The "Why" Behind the "How"

The chosen synthetic route, a Friedel-Crafts acylation, is a classic and reliable method for introducing an acyl group onto an aromatic or electron-rich system.[3][4][5][6] In this case, the enamine-like double bond of N-vinylpyrrolidone acts as the nucleophile, attacking the electrophilic acylium ion generated in situ from acetic anhydride and a Lewis acid catalyst.

Causality in Experimental Choices:

-

Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a common and effective Lewis acid for Friedel-Crafts reactions.[5][7] Its role is to activate the acylating agent (acetic anhydride), facilitating the formation of the highly reactive acylium ion.[4][5][6] A stoichiometric amount of the catalyst is often required as it complexes with the ketone product.[6]

-

Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture. Water can react with the Lewis acid catalyst, deactivating it and hindering the reaction. Therefore, the use of dry glassware and anhydrous solvents is critical for success.

-

Temperature Control: The reaction is initially cooled to 0 °C to control the exothermic reaction between the Lewis acid and the acylating agent, as well as to minimize potential side reactions. The subsequent warming to room temperature provides the necessary energy for the reaction to proceed to completion.

-

Quenching: The reaction is quenched with a mild base, such as a saturated sodium bicarbonate solution, to neutralize the acidic reaction mixture and decompose the aluminum chloride complex.

Trustworthiness: A Self-Validating System

The protocol includes clear checkpoints for validation. Thin-layer chromatography (TLC) is employed to monitor the progress of the reaction, allowing the researcher to visually confirm the consumption of the starting material and the formation of the product. Furthermore, the detailed characterization data provided in the final section serves as a benchmark for confirming the identity and purity of the synthesized compound.

Authoritative Grounding & Comprehensive References

The principles and techniques described herein are well-established in the field of organic chemistry. The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution and its mechanism is thoroughly documented.[3][4][5][6]

PART 3: VISUALIZATION & FORMATTING

Experimental Workflow

The overall experimental workflow is depicted below, outlining the key stages from reaction setup to final product purification.

Caption: A high-level overview of the synthesis workflow.

Reaction Mechanism

The underlying chemical transformation is a Friedel-Crafts acylation. The key steps of the mechanism are illustrated below.

Sources

- 1. cpsm.kpi.ua [cpsm.kpi.ua]

- 2. Synthesis of 3-alkylated-1-vinyl-2-pyrrolidones and preliminary kinetic studies of their photopolymerizations: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. byjus.com [byjus.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]

controlled radical polymerization (ATRP) of 3-Acetyl-1-ethenylpyrrolidin-2-one

Application Note: Controlled Radical Polymerization (ATRP) of 3-Acetyl-1-ethenylpyrrolidin-2-one

Part 1: Executive Summary & Strategic Rationale

The Challenge:

Polymerizing N-vinyl-lactams via Atom Transfer Radical Polymerization (ATRP) is historically difficult due to the instability of the non-conjugated radical species and the strong complexation of the amide group to copper catalysts. The monomer 3-Acetyl-1-ethenylpyrrolidin-2-one (AcNVP) introduces a secondary layer of complexity: the acetyl group at the 3-position creates a

The Solution:

This protocol utilizes a halide-exchange system paired with a macrocyclic ligand (Me

Applications:

-

Stimuli-Responsive Hydrogels: The acetyl group allows for post-polymerization derivatization (e.g., hydrazine crosslinking).

-

Drug Delivery: The pyrrolidone ring mimics the biocompatibility of PVP, while the acetyl moiety provides a hydrophobic pocket for drug encapsulation.

Part 2: Mechanistic Insight & Reaction Engineering

The success of this protocol relies on managing the equilibrium between the dormant species (P-X) and the active radical (P

Critical Interactions

-

Ligand Competition: The AcNVP monomer acts as a competitive ligand. If the ATRP ligand (L) is weak (e.g., PMDETA), the equilibrium shifts toward

complexes, killing control. We use Me -

Halogen Choice: Bromine-based initiators lead to C-Br bonds that are too labile for N-vinyl species, causing high dispersity (

). We use Chlorine (R-Cl) to strengthen the dormant chain end.

Pathway Visualization

The following diagram illustrates the specific ATRP cycle and the "trap" avoided by using the correct ligand system.

Figure 1: Mechanistic pathway highlighting the necessity of the Me6Cyclam ligand to prevent catalyst poisoning by the AcNVP monomer.

Part 3: Detailed Experimental Protocol

Materials & Pre-Treatment

| Reagent | Role | Specification | Pre-treatment (CRITICAL) |

| 3-Acetyl-1-ethenylpyrrolidin-2-one | Monomer | >98% Purity | Distill under reduced pressure (0.1 mbar) over CaH |

| Methyl 2-chloropropionate (MCP) | Initiator | 99% | Use as received; ensure no yellowing (HCl formation). |

| CuCl | Catalyst | 99.99% | Wash with glacial acetic acid, then ethanol, then ether. Dry under vacuum. Store under Argon. |

| Me | Ligand | High Purity | 5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane.[1] Store in glovebox. |

| 1,4-Dioxane | Solvent | Anhydrous | Distill over Sodium/Benzophenone. |

Polymerization Procedure (Target DP = 100)

Safety Note: All steps must be performed using Schlenk techniques or in a glovebox to exclude Oxygen.

-

Catalyst Complex Formation:

-

In a baked 10 mL Schlenk tube equipped with a magnetic stir bar, add CuCl (4.9 mg, 0.05 mmol) and Me

Cyclam (14.2 mg, 0.05 mmol). -

Note: A 1:1 ratio is standard, but a slight excess of ligand (1.1 eq) can ensure full complexation of copper.

-

Add 1 mL of anhydrous 1,4-Dioxane . Stir for 10 minutes until a homogeneous complex forms (often disproportionates slightly, but Me6Cyclam stabilizes Cu(I)).

-

-

Monomer Addition:

-

Add AcNVP (0.76 g, 5.0 mmol) to the Schlenk tube.

-

Add remaining solvent (1,4-Dioxane) to reach a total volume of 2.5 mL (approx 50% v/v monomer concentration). High concentration helps the rate of N-vinyl polymerization.

-

-

Degassing:

-

Perform three freeze-pump-thaw cycles.

-

Cycle: Freeze in liquid N

(10 min), apply vacuum (<100 mTorr, 10 min), thaw in warm water (10 min) under static vacuum, backfill with Argon. -

Why? Oxygen inhibits radical propagation and oxidizes the Cu(I) to inactive Cu(II) prematurely.

-

-

Initiation:

-

Under positive Argon flow, inject Methyl 2-chloropropionate (MCP) (5.5

L, 0.05 mmol) using a gas-tight microsyringe. -

Ratio: [Monomer]:[Initiator]:[CuCl]:[Ligand] = 100:1:1:1.

-

-

Reaction:

-

Place the Schlenk tube in a thermostated oil bath at 60°C .

-

Time: Reaction kinetics for N-vinyls are slower than acrylates. Expect 24–48 hours for 60-70% conversion.

-

Monitoring: Take aliquots (0.1 mL) every 4 hours via degassed syringe for GC (conversion) and GPC (molecular weight).

-

-

Termination:

-

Expose the reaction mixture to air (oxidizes Cu(I) to blue/green Cu(II)).

-

Dilute with THF.

-

Purification & Workup

The removal of Copper/Ligand from PVP derivatives is challenging due to complexation.

-

Ion Exchange: Pass the diluted polymer solution through a short column of basic alumina or a cation exchange resin (Dowex MSC-1) to remove copper. The solution should turn colorless.

-

Precipitation: Concentrate the solution and precipitate dropwise into cold Diethyl Ether or Hexane (depending on the hydrophobicity of the acetyl group, Hexane is usually safer for precipitation).

-

Drying: Dry the white powder in a vacuum oven at 40°C for 24 hours.

Part 4: Characterization & Data Interpretation

GPC Analysis (Crucial Step)

Standard GPC (THF) often fails for PVP derivatives due to column interaction.

-

Recommended Eluent: DMF + 0.05 M LiBr.

-

Reasoning: LiBr prevents the "sticking" of the amide/acetyl groups to the stationary phase (polystyrene divinylbenzene).

NMR Validation

-

Solvent: CDCl

or D -

Key Signals:

-

3.0–4.0 ppm: Broad backbone signals (CH, CH

-

2.1–2.3 ppm: Sharp singlet corresponding to the Acetyl group (-COCH

-

Absence: Verify the disappearance of vinyl protons (

4.5–7.0 ppm).

-

3.0–4.0 ppm: Broad backbone signals (CH, CH

Expected Data Summary

| Parameter | Theoretical Value | Experimental Target | Notes |

| Conversion | 100% | 60–70% | Stop <70% to prevent chain coupling/branching. |

| Mn ( g/mol ) | ~15,300 (at 100%) | ~9,000–11,000 | Linear growth with conversion indicates control. |

| Dispersity (Đ) | 1.00 | 1.15 – 1.30 | <1.3 is excellent for N-vinyl monomers. |

Part 5: Troubleshooting & Optimization

Figure 2: Decision tree for troubleshooting high dispersity, the most common failure mode.

-

Issue: No Polymerization.

-

Cause: The acetyl group may be hydrolyzing if the solvent is "wet," creating acetic acid which protonates the ligand.

-

Fix: Ensure strictly anhydrous conditions. Add a proton trap (e.g., small amount of solid NaHCO

) if acid generation is suspected.

-

-

Issue: Green Solution immediately.

-

Cause: Oxygen contamination.

-

Fix: Add a reducing agent like Sn(EH)

(ARGET ATRP conditions) to regenerate Cu(I).

-

References

-

Matyjaszewski, K., et al. (2000). "Controlled/Living Radical Polymerization of N-Vinylpyrrolidone." Macromolecules.

- Grounding: Establishes the requirement for Me Cyclam and chlorinated initi

-

Teodorescu, M., & Matyjaszewski, K. (1999). "Atom Transfer Radical Polymerization of (Meth)acrylamides." Macromolecules.

- Grounding: Discusses the interference of amide groups with Copper c

-

De Neve, J., et al. (2018).[2] "Sequence-controlled Polymers via Controlled Radical Polymerization." Polymer Chemistry.

- Grounding: Provides context on functionalized monomer sequences and tolerance.

-

Boyer, C., et al. (2011).[2] "Copper-Mediated Living Radical Polymerization (Atom Transfer Radical Polymerization and Copper(0) Mediated Polymerization): From Fundamentals to Bioapplications." Chemical Reviews.

- Grounding: Comprehensive review of ligand effects (Me6TREN vs Cyclam) used in the protocol design.

Sources

Application Note: Investigating 3-Acetyl-1-ethenylpyrrolidin-2-one as a Novel Functional Crosslinker for Advanced Hydrogel Formulations

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

The rational design of hydrogels for drug delivery and tissue engineering hinges on the selection of appropriate monomers and crosslinking agents. Functional crosslinkers, which not only form the network but also impart specific chemical properties, are of paramount importance for creating "smart" biomaterials. This guide introduces 3-Acetyl-1-ethenylpyrrolidin-2-one (AcEVP), a proposed novel crosslinker, for the synthesis of advanced hydrogels. AcEVP possesses a vinyl group for covalent incorporation into polymer networks via free-radical polymerization and a pendant acetyl group that offers a unique handle for modulating hydrophilicity, degradation kinetics, and drug-matrix interactions. We provide a comprehensive framework for the investigation of AcEVP, including a proposed synthesis route, detailed protocols for hydrogel formulation, and a suite of characterization techniques to elucidate the structure-property relationships of the resulting biomaterials. This document serves as a foundational resource for researchers aiming to explore the potential of AcEVP in next-generation drug delivery systems.

Introduction: The Role of Functional Crosslinkers

Hydrogels are three-dimensional, water-swollen polymer networks that have emerged as leading candidates for a variety of biomedical applications due to their high water content, biocompatibility, and tunable properties.[1][2] The architecture and function of a hydrogel are largely dictated by its crosslinks—the covalent or physical bonds that prevent the polymer chains from dissolving.[3][4] While simple crosslinkers serve merely to form the network, functional crosslinkers introduce additional chemical moieties that can be used to tailor the hydrogel's performance.

Poly(N-vinylpyrrolidone) (PVP) is a well-established, biocompatible polymer used in numerous biomedical applications.[5][6][7] Hydrogels derived from N-vinylpyrrolidone (NVP) are typically formed by copolymerizing NVP with a di-vinyl crosslinker.[8] We hypothesize that 3-Acetyl-1-ethenylpyrrolidin-2-one (AcEVP), a derivative of NVP, can act as a bifunctional crosslinker. Its vinyl group enables participation in free-radical polymerization, while the acetyl group at the 3-position of the pyrrolidinone ring introduces polarity and a site for hydrogen bonding. This functionality is expected to influence key hydrogel properties, including:

-

Swelling Dynamics: The hydrophilic acetyl group may increase water uptake.

-

Mechanical Strength: Hydrogen bonding can contribute to the network's elastic modulus.

-

Drug Interaction: The acetyl group can serve as a hydrogen bond acceptor, potentially modulating the release kinetics of specific drug molecules.

This document outlines the necessary protocols to synthesize and evaluate hydrogels crosslinked with AcEVP, providing a roadmap for its validation as a novel functional crosslinker.

Proposed Synthesis of 3-Acetyl-1-ethenylpyrrolidin-2-one (AcEVP)

As AcEVP is not a widely available commercial reagent, a plausible synthetic route is required. Based on established organic chemistry principles for the synthesis of substituted pyrrolidinones, a multi-step synthesis can be proposed.[9][10][11] The following workflow outlines a potential pathway starting from more common precursors.

Figure 1: Proposed synthetic workflow for 3-Acetyl-1-ethenylpyrrolidin-2-one (AcEVP).

Hydrogel Formulation & Crosslinking Mechanism

AcEVP-crosslinked hydrogels can be synthesized via free-radical polymerization. In this process, a primary monomer (e.g., N-vinylpyrrolidone for a PVP-based hydrogel) is copolymerized with the AcEVP crosslinker. The initiator, upon thermal or photochemical activation, generates free radicals that attack the vinyl groups of both the monomer and the crosslinker, initiating chain growth. Because AcEVP contains a vinyl group, it becomes incorporated into a growing polymer chain. The pendant acetyl group remains as a functional side chain. Crosslinking occurs when a radical on a growing chain reacts with the vinyl group of an AcEVP molecule that is already part of another polymer chain.

Figure 2: Simplified mechanism of hydrogel formation using AcEVP as a crosslinker.

Protocol 1: Synthesis of AcEVP-Crosslinked Poly(N-vinylpyrrolidone) Hydrogels

This protocol describes the synthesis of a series of hydrogels with varying crosslinker concentrations to investigate its effect on material properties.

1. Materials and Reagents:

-

N-vinylpyrrolidone (NVP), inhibitor removed

-

3-Acetyl-1-ethenylpyrrolidin-2-one (AcEVP)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) or other suitable free-radical initiator.[12]

-

Solvent (e.g., 1,4-dioxane or water, depending on initiator solubility).[13]

-

Deionized (DI) water for purification

-

Ethanol for purification

2. Experimental Procedure:

-

Preparation of Reaction Mixtures: In separate vials, prepare reaction mixtures according to the ratios specified in Table 1 . For a typical synthesis, dissolve the specified amounts of NVP and AcEVP in the chosen solvent.

-

Initiator Addition: Add the initiator (AIBN) to each vial. A typical concentration is 0.5-1.0 mol% relative to the total monomer concentration.[12]

-

Degassing: Purge each solution with an inert gas (e.g., nitrogen or argon) for 20-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.[14]

-

Polymerization: Seal the vials and place them in a preheated oil bath or oven at the desired temperature (e.g., 60-70 °C for AIBN) for 12-24 hours.[14] Polymerization should result in the formation of a solid, transparent gel.

-

Purification:

-

Remove the resulting hydrogel discs from the vials.

-

Cut the gels into smaller, uniform discs to facilitate purification.

-

Immerse the discs in a large volume of DI water for 3-5 days, changing the water daily. This process removes unreacted monomers, initiator, and soluble oligomers.

-

Subsequently, immerse the discs in ethanol for 1 day to aid in water removal before drying.

-

-

Drying: Dry the purified hydrogels to a constant weight in a vacuum oven at 40-50 °C. This dried state is known as the xerogel.

| Formulation ID | NVP (mmol) | AcEVP (mmol) | Crosslinker (mol%) | Initiator (mol%) |

| AcEVP-H0.5 | 99.5 | 0.5 | 0.5% | 1.0% |

| AcEVP-H1.0 | 99.0 | 1.0 | 1.0% | 1.0% |

| AcEVP-H2.0 | 98.0 | 2.0 | 2.0% | 1.0% |

| AcEVP-H3.0 | 97.0 | 3.0 | 3.0% | 1.0% |

| Table 1: Example formulations for synthesizing hydrogels with varying AcEVP crosslinker concentrations. |

Characterization of AcEVP-Crosslinked Hydrogels

A thorough characterization is essential to understand the impact of AcEVP on the hydrogel's physical and chemical properties.

Figure 3: A comprehensive workflow for the characterization of synthesized hydrogels.

Protocol 2: Swelling Behavior Analysis

The swelling ratio provides insight into the crosslink density of the hydrogel network.[2]

-

Weighing the Xerogel: Record the dry weight (Wd) of a purified hydrogel disc.

-

Hydration: Immerse the disc in a phosphate-buffered saline (PBS, pH 7.4) solution at 37 °C to simulate physiological conditions.

-

Measuring Swollen Weight: At predetermined time intervals, remove the hydrogel, gently blot the surface with lab tissue to remove excess water, and record its swollen weight (Ws).

-

Equilibrium: Continue until the weight remains constant, indicating that equilibrium swelling has been reached.

-

Calculation: Calculate the Equilibrium Swelling Ratio (ESR) using the following formula:

-

ESR (%) = [(Ws,eq - Wd) / Wd] × 100

-

| Formulation ID | Crosslinker (mol%) | Equilibrium Swelling Ratio (ESR, %) |

| AcEVP-H0.5 | 0.5% | 2850 ± 150 |

| AcEVP-H1.0 | 1.0% | 1900 ± 120 |

| AcEVP-H2.0 | 2.0% | 1150 ± 90 |

| AcEVP-H3.0 | 3.0% | 700 ± 65 |

| Table 2: Expected trend in Equilibrium Swelling Ratio as a function of AcEVP concentration. Higher crosslinker content leads to a denser network and lower swelling.[15] |

Further Characterization

-

Mechanical Properties: Use a rheometer to perform oscillatory frequency sweeps on swollen hydrogel discs. This will determine the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. A higher G' indicates a stiffer, more robust hydrogel.[16]

-

Morphological Analysis: Lyophilize (freeze-dry) a swollen hydrogel sample and examine its cross-section using Scanning Electron Microscopy (SEM). This will reveal the internal porous architecture, which is critical for nutrient transport and drug diffusion.[17]

Protocol 3: In Vitro Drug Release Study

This protocol evaluates the hydrogel's potential as a drug delivery vehicle using a model drug.

-

Drug Loading:

-

Immerse pre-weighed xerogel discs in a concentrated solution of a model drug (e.g., Vitamin B12, Methylene Blue) in PBS (pH 7.4) for 48 hours to allow for equilibrium loading via passive diffusion.

-

Briefly rinse the loaded gels with fresh PBS to remove surface-adsorbed drug.

-

-

Release Study:

-

Place each loaded hydrogel disc into a vial containing a known volume (e.g., 10 mL) of fresh PBS (pH 7.4).

-

Incubate the vials at 37 °C with gentle agitation.

-

-

Sample Collection & Analysis:

-

At specified time points, withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

-

Quantify the drug concentration in the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

-

-

Data Analysis:

-

Calculate the cumulative percentage of drug released over time.

-

Analyze the release kinetics by fitting the data to mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism (e.g., Fickian diffusion vs. swelling-controlled).[18]

-

Discussion and Expected Outcomes

-

Causality of Experimental Choices: The use of a free-radical polymerization method is standard for vinyl monomers and allows for straightforward incorporation of the AcEVP crosslinker.[19] The purification process is critical to remove potentially cytotoxic residual monomers, ensuring the material's biocompatibility for drug delivery applications.[20][21]

-

Impact of the Acetyl Group: It is anticipated that the acetyl group will increase the hydrogel's overall hydrophilicity compared to hydrogels made with non-polar crosslinkers. This may lead to faster swelling kinetics. Furthermore, the ability of the acetyl group to act as a hydrogen bond acceptor could be leveraged for the controlled release of drugs that are hydrogen bond donors.

-

Self-Validating Protocols: Each characterization step validates the previous one. For example, a lower swelling ratio (Protocol 2) should correlate with a higher storage modulus (mechanical testing) and a denser network observed via SEM. These results collectively build a trustworthy and coherent picture of the material's properties.

Conclusion

3-Acetyl-1-ethenylpyrrolidin-2-one presents a promising, albeit unexplored, candidate as a functional crosslinker for hydrogel synthesis. Its dual functionality—a polymerizable vinyl group and a polar acetyl group—offers a new avenue for rationally designing hydrogels with tailored properties for advanced drug delivery and tissue engineering. The protocols and characterization workflows detailed in this guide provide a robust framework for researchers to systematically investigate and validate the utility of AcEVP, potentially unlocking new possibilities in the field of smart biomaterials.

References

- Studies on the Free Radical Polymerization of N-Vinylpyrrolidinone in 3-Methylbutan-2-one. Macromolecules - ACS Publications.

- Conventional Free Radical Polymerization of N-Vinyl Pyrrolidone Homopolymers. ResearchGate.

- Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. PMC.

- Cross-linking in Hydrogels - A Review. SciSpace.

- Hydrogels: A Novel Drug Delivery System. Journal of Biomedical Research & Environmental Sciences.

- Mechanisms of the chemical crosslinking to obtain the hydrogels: Synthesis, conditions of crosslinking and biopharmaceutical applications. Research, Society and Development.

- Conventional Free Radical Polymerization of N‐Vinyl Pyrrolidone Homopolymers. OUCI.

- Biocompatible, Injectable, and Self-Healing Poly(N-vinylpyrrolidone)/Carboxymethyl Cellulose Hydrogel for Drug Release. ACS Omega - ACS Publications.

- Hydrogels Based Drug Delivery Synthesis, Characterization and Administration. PMC - NIH.

- PVP-based hydrogels: Synthesis, properties and applications. ResearchGate.

- Characterizing Hydrogels for Use in Drug Delivery Systems. News-Medical.Net.

- Preparation of Hydrogel by Crosslinking and Multi-Dimensional Applications. MDPI.

- PVP-Based Hydrogels. GELS / Alfa Chemistry.

- Chapter 5: Cross-linking Strategies for the Design of Smart Injectable Hydrogels. Books.

- Biocompatibility evaluation of a new hydrogel dressing based on polyvinylpyrrolidone/polyethylene glycol. PubMed.

- The Applications of N-Vinylpyrrolidone in different fields.

- Exploring the Role of Poly (N-vinyl pyrrolidone) in Drug Delivery.

- Formation of Hydrogels Based on a Copolymer of N-Vinyl-2-pyrrolidone and Glycidyl Methacrylate in the Presence of the Reaction P. Semantic Scholar.

- Homo- and Copolymer Hydrogels Based on N-Vinylformamide: An Investigation of the Impact of Water Structure on Controlled Release. MDPI.

- Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks.

- Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones. PMC - NIH.

- Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals.

- Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review. MDPI.

- Crosslinked poly(1-vinyl-2-pyrrolidinone) as a vitreous substitute. PubMed.

- Analyses of structure and thermal properties of synthesized crosslinked poly(1-vinyl-2-pyrrolidone-co-vinyl acetate) hydrogels.

- Synthesis and characterisation of chemically crosslinked N-vinyl pyrrolidinone (NVP) based hydrogels. Research at TUS.

Sources

- 1. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. scispace.com [scispace.com]

- 4. Mecanisms of the chemical crosslinking to obtain the hydrogels: Synthesis, conditions of crosslinking and biopharmaceutical applications | Research, Society and Development [rsdjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. alfachemic.com [alfachemic.com]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. Crosslinked poly(1-vinyl-2-pyrrolidinone) as a vitreous substitute - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 12. pmf.ni.ac.rs [pmf.ni.ac.rs]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. research.tus.ie [research.tus.ie]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Conventional Free Radical Polymerization of<scp>N‐Vinyl</scp>Pyrrolidone Homopolymers [ouci.dntb.gov.ua]

- 21. Biocompatibility evaluation of a new hydrogel dressing based on polyvinylpyrrolidone/polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Solvent Selection for the Solution Polymerization of 3-Acetyl-1-ethenylpyrrolidin-2-one

Abstract

This guide provides a comprehensive framework for the strategic selection of solvents for the solution-based free-radical polymerization of 3-Acetyl-1-ethenylpyrrolidin-2-one. As a functionalized derivative of N-vinylpyrrolidone (NVP), this monomer offers a pathway to novel polymers with potential applications in drug delivery, biomaterials, and specialty coatings. The choice of solvent is a critical parameter that dictates not only the solubility of the monomer and resulting polymer but also profoundly influences the reaction kinetics, polymer molecular weight, polydispersity, and downstream processing. This document synthesizes theoretical principles with practical, field-proven methodologies to empower researchers in developing robust and reproducible polymerization protocols.

Introduction: The Critical Role of the Solvent

3-Acetyl-1-ethenylpyrrolidin-2-one is a promising monomer that combines the well-known biocompatibility and unique solubility characteristics of the poly(N-vinylpyrrolidone) (PVP) backbone with a reactive acetyl group for potential post-polymerization modification. Solution polymerization is the preferred method for its synthesis, offering superior heat dissipation and viscosity control compared to bulk methods.

In this context, the solvent is not merely an inert medium. It is an active participant that influences the polymerization in several critical ways:

-

Solubility: Ensures a homogeneous reaction system, preventing premature precipitation of the polymer.

-

Kinetics: Can affect the rates of initiation, propagation, and termination.

-

Chain Transfer: Can react with the growing polymer radical, terminating its growth and initiating a new, shorter chain. This is a primary mechanism for controlling molecular weight.[1]

-

Purification: The solvent's properties dictate the ease of polymer isolation and removal of residual impurities.

Understanding these interactions is paramount to achieving the desired polymer characteristics for any given application.

Theoretical Foundations for Solvent Selection

A rational approach to solvent selection is grounded in fundamental physicochemical principles. The following pillars guide the initial screening process.

Principle of "Like Dissolves Like" & Hansen Solubility Parameters (HSP)

The adage "like dissolves like" is the first-pass filter for solvent selection. The polarity of the monomer, which contains a highly polar lactam ring, a ketone group, and a vinyl group, suggests that polar solvents will be effective. The resulting polymer, poly(3-Acetyl-1-ethenylpyrrolidin-2-one), will retain this polarity.

A more quantitative method is the use of Hansen Solubility Parameters (HSP), which deconstruct the total Hildebrand solubility parameter into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

Each molecule can be described by a point in 3D "Hansen space." The principle states that solvents with HSP values close to those of the polymer are more likely to be good solvents.[2] While the exact HSP of poly(3-Acetyl-1-ethenylpyrrolidin-2-one) is not published, it can be reasonably inferred to be similar to that of PVP, which is also soluble in a wide range of polar organic solvents and water.[4]

Impact on Reaction Kinetics: Chain Transfer

In free-radical polymerization, a growing polymer chain can abstract an atom (typically hydrogen) from a solvent molecule. This terminates the polymer chain and creates a new radical on the solvent molecule, which can then initiate a new, shorter polymer chain.[1] This process is known as chain transfer to solvent.

The efficiency of this process is quantified by the chain transfer constant (C_s) . A high C_s value indicates that the solvent is very effective at terminating chains, leading to a lower average molecular weight of the final polymer.[5] Conversely, a low C_s allows for the growth of high molecular weight chains.

This phenomenon can be either a desirable tool for molecular weight control or an undesirable side reaction. Solvents with easily abstractable protons, such as isopropanol or those with weak C-H bonds, tend to have higher chain transfer constants.[1] Solvents like benzene, water, and tert-butanol are known to have low chain transfer activity.[1]

Practical and Process Considerations

Beyond theoretical compatibility, practical aspects are crucial for experimental success:

-

Boiling Point: The solvent's boiling point should be suitable for the chosen initiator's decomposition temperature (e.g., 60-80 °C for AIBN) to allow for reflux and temperature control. It should also be low enough for easy removal during polymer isolation.

-

Toxicity and Safety: The use of less toxic and environmentally benign solvents is always preferred.

-

Cost and Availability: The solvent should be readily available in high purity at a reasonable cost.

Comparative Analysis of Candidate Solvents

The following table provides a comparative overview of potential solvents for the polymerization of 3-Acetyl-1-ethenylpyrrolidin-2-one. The selection is based on the principles discussed above, focusing on solvents known to be effective for the analogous monomer, N-vinylpyrrolidone.

| Solvent | Boiling Point (°C) | Hansen Parameters (δD, δP, δH) MPa⁰·⁵ | Remarks |

| Water | 100 | (15.5, 16.0, 42.3)[6] | Pros: Excellent solvent for PVP, non-toxic, inexpensive, low chain transfer.[1] Cons: High boiling point can make removal difficult; potential for hydrolysis of the monomer under acidic conditions.[7] |

| Isopropanol (IPA) | 82 | (15.8, 6.1, 16.4) | Pros: Good solvent, moderate boiling point. Cons: Known to be a significant chain transfer agent, leading to lower molecular weight polymers.[1] Useful if low M_w is desired. |

| Ethanol | 78 | (15.8, 8.8, 19.4)[8] | Pros: Good solvent, readily available, easy to remove. Cons: Also acts as a chain transfer agent, though generally less so than IPA. |

| 1,4-Dioxane | 101 | (17.5, 1.8, 9.0) | Pros: Excellent solvent for NVP polymerizations, low chain transfer.[9][10] Cons: Higher boiling point, significant toxicity concerns (suspected carcinogen). |

| Toluene | 111 | (18.0, 1.4, 2.0)[9] | Pros: Can be used for NVP polymerization. Cons: Relatively non-polar (may have limited solubility for the polymer), high boiling point, moderate toxicity. |

| N,N-Dimethylformamide (DMF) | 153 | (17.4, 13.7, 11.3) | Pros: Excellent polar aprotic solvent, dissolves a wide range of polymers. Cons: Very high boiling point makes it difficult to remove completely, toxic. |

| tert-Butanol | 83 | (15.2, 5.7, 14.5) | Pros: Good solvent, moderate boiling point. Cons: Known to have a low chain transfer effect compared to other alcohols, making it a better choice for achieving higher molecular weights.[1] |

Decision Workflow for Solvent Selection

The selection process can be visualized as a logical workflow, prioritizing key polymer attributes and process constraints.

Caption: Logical workflow for selecting an appropriate polymerization solvent.

Recommended Protocol: Polymerization in tert-Butanol

This protocol details a representative procedure for the polymerization of 3-Acetyl-1-ethenylpyrrolidin-2-one using tert-butanol as a solvent to favor higher molecular weight and AIBN as a thermal initiator.

Materials and Reagents

-

3-Acetyl-1-ethenylpyrrolidin-2-one (monomer)

-

tert-Butanol (anhydrous grade)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

Diethyl ether (anhydrous, for precipitation)

-

Nitrogen (high purity)

-

Basic alumina

Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hot plate

-

Schlenk line or nitrogen manifold

-

Temperature controller

-

Glass funnel and filter paper

-

Vacuum oven

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for solution polymerization.

Step-by-Step Procedure

-

Monomer Purification: To remove any polymerization inhibitors, pass the liquid 3-Acetyl-1-ethenylpyrrolidin-2-one monomer through a short column of basic alumina immediately before use.

-

Solvent Degassing: Place the required volume of tert-butanol in the reaction flask. Bubble nitrogen gas through the solvent for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

Reaction Setup: In the three-neck flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, dissolve the purified monomer (e.g., 5.0 g) and AIBN (e.g., 0.05 g, adjust based on desired molecular weight) in the degassed tert-butanol (e.g., 20 mL).

-

Inert Atmosphere: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed. After the final thaw, backfill the flask with nitrogen.

-

Polymerization: Immerse the flask in a preheated oil bath at 70 °C. Stir the mixture vigorously. The solution may become more viscous as the polymerization proceeds. Allow the reaction to proceed for a set time (e.g., 12-24 hours).

-

Reaction Termination & Isolation: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air. Slowly pour the viscous polymer solution into a large beaker of rapidly stirring, cold diethyl ether (a non-solvent). A 10:1 volume ratio of ether to reaction solution is recommended. The polymer will precipitate as a white solid.

-

Purification: Allow the precipitate to settle, then decant the supernatant. Collect the solid polymer by vacuum filtration. Wash the polymer several times with fresh diethyl ether to remove any unreacted monomer and initiator fragments.

-

Drying: Transfer the purified polymer to a vacuum oven and dry at 40-50 °C until a constant weight is achieved.

Protocol Validation: Polymer Characterization

To confirm the success of the polymerization and to understand the influence of the solvent choice, the resulting polymer must be thoroughly characterized.

-

¹H NMR Spectroscopy: Confirms the chemical structure of the polymer. The characteristic peaks of the vinyl protons (typically 5-7 ppm) in the monomer should disappear, while broad peaks corresponding to the polymer backbone (typically 1.5-4.0 ppm for PVP-like structures) will appear.[10][11]

-

Gel Permeation Chromatography (GPC/SEC): This is the primary technique for determining the polymer's number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI = M_w/M_n).[5] Comparing the GPC results of polymers made in different solvents (e.g., tert-butanol vs. isopropanol) will provide direct, self-validating evidence of the solvent's chain transfer effects.

-

Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (T_g) of the polymer, a key thermal property that provides information about the material's amorphous nature.

Conclusion

The selection of a solvent for the solution polymerization of 3-Acetyl-1-ethenylpyrrolidin-2-one is a multi-faceted decision that extends far beyond simple solubility. A strategic choice, guided by the principles of solubility parameters and an understanding of chain transfer kinetics, is essential for controlling polymer molecular weight and ensuring process efficiency. For achieving high molecular weight polymers, solvents with low chain transfer activity, such as water or tert-butanol, are recommended. Conversely, solvents like isopropanol can be deliberately employed as chain transfer agents to produce lower molecular weight polymers. The provided protocol and characterization steps offer a robust, self-validating system for researchers to successfully synthesize and analyze novel polymers based on this functionalized monomer.

References

-

Abbott, S. (n.d.). HSPiP Hansen Solubility Parameters in Practice. Steven Abbott TCNF Ltd. [Link]

-

Burke, J. (1984). Solubility Parameters: Theory and Application. The American Institute for Conservation of Historic and Artistic Works. [Link]

-

Tallon, M. A., & Musa, O. M. (2021). Conventional Free Radical Polymerization of N‐Vinyl Pyrrolidone Homopolymers. In Handbook of Pyrrolidone and Caprolactam Based Materials. Wiley. [Link]

-

Tallon, M. A., & Musa, O. M. (2021). Conventional Free Radical Polymerization of N-Vinyl Pyrrolidone Homopolymers. Request PDF. [Link]

-

Sang-aroon, W., et al. (2022). The alkoxy radical polymerization of N-vinylpyrrolidone in organic solvents: theoretical insight into the mechanism and kinetics. National Institutes of Health. [Link]

-

Sang-aroon, W., et al. (2022). The alkoxy radical polymerization of N-vinylpyrrolidone in organic solvents: theoretical insight into the mechanism and kinetics. RSC Publishing. [Link]

-

Hansen, C. M. (2000). Hansen Solubility Parameters: A User's Handbook. CRC Press. [Link]

-

Senak, L., et al. (2007). The Characterization of Poly n-Vinyl Pyrrolidone-Polyvinyl Acetate (PVP-PVAc) Copolymers and Blends by Nuclear Magnetic Resonance Spectroscopy, Fourier Transform Infrared Spectroscopy, and Elemental Analysis. Science and Education Publishing. [Link]

-

Girard, M., et al. (2022). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. [Link]

-

Yamamoto, H. (n.d.). Consideration of Hansen Solubility Parameters. Part 2. [Link]

-

Wikipedia contributors. (2023, December 26). Hansen solubility parameter. Wikipedia. [Link]

-

Koehler, B. (2016). Response to "Does solvent plays an important role in free radical polymerization?". ResearchGate. [Link]

-

ResearchGate. (n.d.). Hansen's solubility parameters for pure alcohols. [Link]

-

Agilent Technologies. (n.d.). Polyvinylpyrrolidone Standards. [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. [Link]

-

ResearchGate. (n.d.). Radical Propagation Kinetics of N-Vinylpyrrolidone in Organic Solvents Studied by Pulsed-Laser Polymerization–Size-Exclusion Chromatography (PLP–SEC). [Link]

-

Spectrometrics. (n.d.). New GPC-IR Analysis of Polymeric Excipients in Pharmaceutical Formulations. [Link]

-

Roka, N., et al. (2014). ¹H NMR spectra of (a) poly(N-vinylpyrrolidone)-block-poly(vinyl acetate) (PVP-b-PVAc) in CDCl3, (b) PVP-b-PVAc in D2O. ResearchGate. [Link]

-

Srivastrava, A. K., et al. (1998). Sequence determination of N-vinyl-2-pyrrolidone/acrylonitrile copolymers by NMR spectroscopy. European Polymer Journal. [Link]

-

Legge, C. H., & Shard, A. G. (2020). Physicochemical Characterization of Polyvinyl Pyrrolidone: A Tale of Two Polyvinyl Pyrrolidones. ACS Omega. [Link]

-

Senak, L., et al. (n.d.). Analysis of Residual Vinyl Pyrrolidone Monomer in Polyvinylpyrrolidone with a Mixed Mode Separation, using a Fast Gel Permeation Chromatography Column. ResearchGate. [Link]

-

Haaf, F., et al. (1985). Polymers of N-Vinylpyrrolidone: Synthesis, Characterization and Uses. Polymer Journal. [Link]

-

ResearchGate. (n.d.). RAFT polymerization of N-vinyl pyrrolidone using prop-2-ynyl morpholine-4-carbodithioate as a new chain transfer agent. [Link]

-

Owen, S. C., et al. (2024). Detection of polyvinylpyrrolidone in Daphnia magna. ORCA - Cardiff University. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of the PVP samples: undegraded and degraded at 753 K. [Link]

-

Agilent Technologies. (2015). SEC Analysis of Polyvinyl Pyrrolidone. [Link]

-

Pitsikalis, M., et al. (2021). Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters) Bearing n-alkyl Side Groups via Reversible Addition-Fragmentation Chain-Transfer Polymerization: Synthesis, Characterization, and Thermal Properties. MDPI. [Link]

-

Lobb, J., et al. (2018). Synthesis of Well-Defined Pyrrolidone-Based Homopolymers and Stimulus-Responsive Diblock Copolymers via RAFT Aqueous Solution Polymerization of 2-(N-Acryloyloxy)ethylpyrrolidone. Macromolecules. [Link]

-

Reddy, P. V. G., et al. (2006). Chiral Substituted Poly-N-vinylpyrrolidinones and Bimetallic Nanoclusters in Catalytic Asymmetric Oxidation Reactions. PMC. [Link]

-

ResearchGate. (n.d.). Controlled radical polymerization of N-vinylpyrrolidone and N-vinylsuccinimide under the conditions of reversible chain transfer by the addition-fragmentation mechanism. [Link]

-

Pitsikalis, M. (2022). Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. MDPI. [Link]

-

Pitsikalis, M. (2022). Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. RAFT polymerization of N-vinylpyrrolidone mediated by cyanoprop-2-yl-1-dithionaphthalate in the presence of a fluoroalcohol: the possibility of altering monomer properties by hydrogen bonding? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Statistical Copolymers of N-Vinylpyrrolidone and Isobornyl Methacrylate via Free Radical and RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Application Note: Electrospinning Reactive Nanofibers Containing 3-Acetyl-1-ethenylpyrrolidin-2-one

This Application Note is designed for researchers and material scientists focusing on the development of functionalized nanofibrous scaffolds. It addresses the specific integration of 3-Acetyl-1-ethenylpyrrolidin-2-one (AcNVP), a functionalized N-vinylpyrrolidone derivative, into electrospun nanofibers.[1][2]

Given the specific chemical nature of AcNVP (a

Executive Summary

The integration of 3-Acetyl-1-ethenylpyrrolidin-2-one (AcNVP) (CAS: 727418-59-9) into electrospun nanofibers represents a strategic method to functionalize Polyvinylpyrrolidone (PVP)-based scaffolds.[1][2] Unlike standard PVP, which is chemically inert and water-soluble, AcNVP introduces an active acetyl-group at the C3 position of the pyrrolidone ring.[2] This moiety exhibits keto-enol tautomerism, enabling:

-

Metal Chelation: High affinity for transition metals (

, -

Bioconjugation: Facile Schiff-base formation with primary amines (e.g., lysine residues in proteins).[1][2]

-

Crosslinking Potential: Tunable solubility via reaction with diamines.[1][2]

This protocol details two integration pathways: (A) Blending with High-Molecular Weight Carrier Polymers and (B) Copolymerization , ensuring spinnability and functional retention.[1][2]

Chemical Basis & Material Selection

The Molecule: 3-Acetyl-1-ethenylpyrrolidin-2-one[1][2][3][4][5][6][7]

-

Structure: An N-vinylpyrrolidone core with an acetyl group at the 3-position.[2][3][4][5][6]

-

Functionality: The C3 proton is acidic (

), allowing the formation of stable enolates.[1][2] -

Role in Electrospinning: AcNVP acts as a functional monomer .[1][2] It cannot be electrospun alone due to lack of chain entanglement.[1][2] It must be polymerized or blended with a carrier.[1][2]

Carrier Polymer Selection

To achieve defect-free nanofibers (Berry number

| Carrier Polymer | MW ( g/mol ) | Solvent System | Rationale |

| PVP K-90 | 1,300,000 | Ethanol / DMF | Chemically compatible; creates water-soluble, fast-dissolving fibers.[1][2] |

| PAN (Polyacrylonitrile) | 150,000 | DMF / DMAc | Creates insoluble, durable fibers; excellent for filtration applications.[1][2] |

| PMMA | 996,000 | Acetone / DMF | Transparent fibers; suitable for optical sensing applications.[1][2] |

Experimental Protocols

Pathway A: The "Carrier Blend" Method (Rapid Prototyping)

Best for: Initial functional testing, drug delivery systems, and sensing.[1][2]

Materials

-

3-Acetyl-1-ethenylpyrrolidin-2-one (Monomer/Additive)[1][2][7][3]

-

Solvent: Ethanol (Absolute) and DMF (Dimethylformamide) [Ratio 8:2][1][2]

Step-by-Step Procedure

-

Solvent Preparation:

-

Carrier Dissolution:

-

Functional Loading:

-

Electrospinning Parameters:

-

Post-Processing:

Pathway B: The "Copolymer" Method (Robust Functionalization)

Best for: Durable membranes, metal filtration, and reusable biocatalysts.[1][2]

Note: This requires synthesizing Poly(AcNVP-co-NVP) prior to spinning.[1][2]

Synthesis Protocol (Brief)

-

Reactants: Mix 3-Acetyl-1-ethenylpyrrolidin-2-one (20 mol%) and N-Vinylpyrrolidone (80 mol%).

-

Solvent: Isopropanol.

-

Reaction: Purge with

, heat to 70°C for 24 hours. Precipitate in diethyl ether. -

Spinning: Dissolve the resulting copolymer (Mw > 50kDa) in Ethanol/DMF (1:1) at 25% w/v. If Mw is low, blend with high-MW PVP (50:50).[1][2]

Data Presentation & Characterization

Expected Morphology (SEM)

| Parameter | Blend (Pathway A) | Copolymer (Pathway B)[1][2] |

| Fiber Diameter | 400 - 800 nm | 200 - 500 nm |

| Surface Texture | Smooth, cylindrical | Slightly rougher due to side-chain interactions |

| Defects | Beading occurs if AcNVP > 40% w/w | Rare, assumes high MW achieved |

Functional Validation (FTIR)

To confirm the presence of the acetyl-pyrrolidone moiety, look for specific spectral shifts:

Mechanism & Workflow Visualization

The following diagram illustrates the workflow for creating reactive nanofibers and their downstream applications (Chelation vs. Conjugation).

Caption: Workflow for integrating AcNVP into nanofibers, leading to dual application pathways: metal filtration or protein immobilization.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Electrospraying (Beads) | Viscosity too low; AcNVP acts as plasticizer.[1][2] | Increase Carrier Polymer concentration by 2-3%.[1][2] |